![molecular formula C18H14O2 B14129072 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone is an organic compound with the molecular formula C18H14O2 and a molecular weight of 262.308 g/mol This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to another phenyl ring through an ethynyl linkage
准备方法
The synthesis of 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general procedure involves the coupling of 4-acetylphenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, iron), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its acetyl group can be modified to create derivatives with specific biological activities.
Medicine: The compound and its derivatives have potential applications in drug discovery and development. They can be screened for pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals.
作用机制
The mechanism by which 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the acetyl and ethynyl groups, which can participate in various reaction mechanisms. For example, in electrophilic aromatic substitution reactions, the acetyl group acts as an electron-withdrawing group, directing incoming electrophiles to the meta position on the phenyl ring.
In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors. The acetyl group can form hydrogen bonds or participate in hydrophobic interactions with target proteins, influencing their activity and function.
相似化合物的比较
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-[2-(4-Ethynylphenyl)ethynyl]phenyl]ethanone: This compound has a similar structure but with an ethynyl group instead of an acetyl group. The presence of the ethynyl group can alter the compound’s reactivity and properties.
1-[4-[2-(4-Acetylphenyl)ethyl]phenyl]ethanone: This compound has an ethyl linkage instead of an ethynyl linkage. The ethyl group can affect the compound’s steric and electronic properties, leading to different reactivity and applications.
1-[4-[2-(2-Thienyl)ethynyl]phenyl]ethanone: This compound contains a thienyl ring instead of a phenyl ring. The heteroaromatic thienyl ring can introduce different electronic effects and reactivity patterns.
属性
分子式 |
C18H14O2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC 名称 |
1-[4-[2-(4-acetylphenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C18H14O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,1-2H3 |
InChI 键 |
KIMMSYNNXRKRPS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)

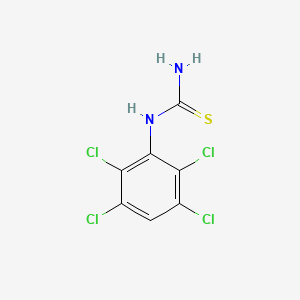


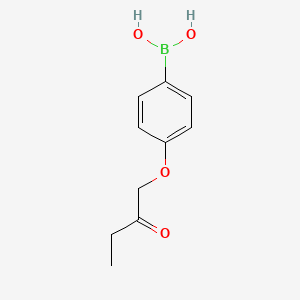
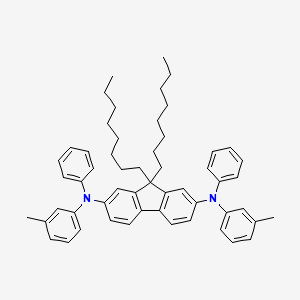
![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
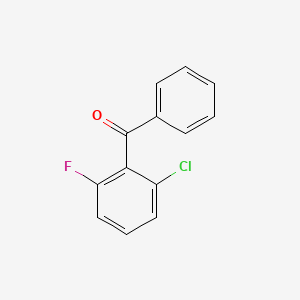
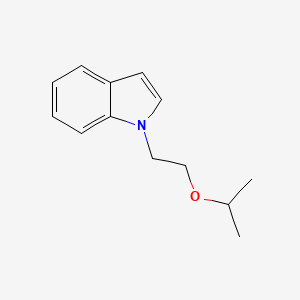
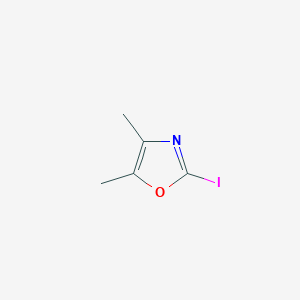
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
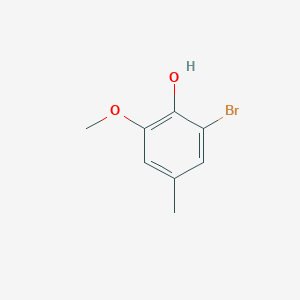
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
